4-Hydroxy-6-isopropyl-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-6-isopropyl-2H-chromen-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 2-benzylidene malononitriles with substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . This one-pot synthesis is efficient and yields the desired product with good purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-isopropyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromen-2-ones, dihydrochromen-2-ones, and chromen-2-one ketones or aldehydes .
Scientific Research Applications
4-Hydroxy-6-isopropyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-isopropyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy group at the 4-position allows it to form hydrogen bonds with biological molecules, influencing their activity. The isopropyl group at the 6-position enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6,8-dimethyl-2H-chromen-2-one: This compound has two methyl groups at the 6 and 8 positions instead of an isopropyl group.
6-Chloro-4-hydroxycoumarin: This compound has a chlorine atom at the 6-position instead of an isopropyl group.
Uniqueness
4-Hydroxy-6-isopropyl-2H-chromen-2-one is unique due to the presence of the isopropyl group at the 6-position, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
288399-92-8 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-hydroxy-6-propan-2-ylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-7(2)8-3-4-11-9(5-8)10(13)6-12(14)15-11/h3-7,13H,1-2H3 |
InChI Key |
LTIZBZIEZVUFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2O |
Origin of Product |
United States |
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